molecular formula C11H12N2S2 B14593532 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione CAS No. 61282-99-3

1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione

Cat. No.: B14593532
CAS No.: 61282-99-3
M. Wt: 236.4 g/mol
InChI Key: QQZLLYUAMWFPKU-UHFFFAOYSA-N
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Description

1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound that features a pyrimidine ring fused with two sulfur atoms at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione typically involves the reaction of benzylamine with carbon disulfide and a suitable base, followed by cyclization. One common method includes:

    Step 1: Benzylamine reacts with carbon disulfide in the presence of a base such as potassium hydroxide to form the intermediate dithiocarbamate.

    Step 2: The intermediate undergoes cyclization under acidic conditions to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithione moiety to dithiol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dithiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Signal Transduction: It may interfere with cellular signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

    1-Benzyl-2-thioxo-1,2-dihydropyrimidine-4(3H)-one: Similar structure but with a thioxo group instead of dithione.

    1-Benzyl-2,4-dioxo-1,2-dihydropyrimidine: Contains oxo groups instead of dithione.

Uniqueness: 1-Benzyldihydropyrimidine-2,4(1H,3H)-dithione is unique due to the presence of two sulfur atoms in the pyrimidine ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

61282-99-3

Molecular Formula

C11H12N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

1-benzyl-1,3-diazinane-2,4-dithione

InChI

InChI=1S/C11H12N2S2/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,14,15)

InChI Key

QQZLLYUAMWFPKU-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=S)NC1=S)CC2=CC=CC=C2

Origin of Product

United States

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